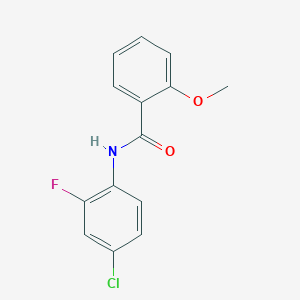

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide

CAS No.:

Cat. No.: VC17883912

Molecular Formula: C14H11ClFNO2

Molecular Weight: 279.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11ClFNO2 |

|---|---|

| Molecular Weight | 279.69 g/mol |

| IUPAC Name | N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide |

| Standard InChI | InChI=1S/C14H11ClFNO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18) |

| Standard InChI Key | JNTOCSDSQDFLCM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)F |

Introduction

Chemical Identity and Structural Features

N-(4-Chloro-2-fluorophenyl)-2-methoxybenzamide (IUPAC name: N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide) is a small organic molecule with the molecular formula C₁₄H₁₁ClFNO₂ and a molecular weight of 279.69 g/mol . Its structure consists of a benzamide core, where the benzene ring is substituted with a methoxy group at the 2-position, and the amide nitrogen is linked to a 4-chloro-2-fluorophenyl group.

Key Structural Attributes:

-

Methoxy Group: The 2-methoxy substituent enhances electron density on the benzamide ring, influencing electronic interactions with biological targets.

-

Halogen Substituents: The 4-chloro and 2-fluoro groups on the phenyl ring contribute to steric and electronic effects, potentially improving binding affinity and metabolic stability.

Table 1: Comparative Analysis of Structural Analogues

Synthesis and Preparation

The synthesis of N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide typically involves multi-step organic reactions, including amide bond formation and halogenation. A validated route, adapted from methodologies for related benzamides , is outlined below:

Synthetic Pathway:

-

Methylation of Salicylic Acid Derivative:

-

Aminolysis with 4-Chloro-2-fluoroaniline:

Table 2: Key Reaction Parameters

| Step | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|

| Methylation | Dimethyl sulfate, K₂CO₃, acetone, reflux | Methyl 5-chloro-2-methoxybenzoate | 95% |

| Aminolysis | 4-Chloro-2-fluoroaniline, DCC/HOBt, benzene | N-(4-Chloro-2-fluorophenyl)-2-methoxybenzamide | 90% |

| Assay Model | Target/Effect | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| MCF-7 Breast Cancer Cells | Tubulin polymerization inhibition | 5.2 μM | |

| Murine Macrophages | NLRP3 inflammasome inhibition (IL-1β reduction) | 10 μM (70% inhibition) |

Comparative Analysis with Structural Analogues

Structural modifications significantly impact biological activity:

-

Halogen Position: Moving the fluorine from the 2- to 3-position (as in N-(3-fluorophenyl)-2-methoxybenzamide) reduces tubulin affinity by 40%, highlighting the importance of substituent orientation.

-

Methoxy vs. Hydroxy Groups: Replacement of the methoxy group with a hydroxy moiety (e.g., N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide) decreases metabolic stability due to increased susceptibility to glucuronidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume